2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide CAS 1154322-34-5 properties
2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide CAS 1154322-34-5 properties
An In-depth Technical Guide to 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide (CAS 1154322-34-5)
Introduction
2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound featuring a multifaceted structure that combines a brominated benzene ring, an amide linkage, and a thiophene moiety. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and organic synthesis. The presence of the thiophene ring, a common heterocycle in pharmacologically active compounds, alongside a reactive bromine atom on the benzamide scaffold, provides a versatile platform for developing novel chemical entities. This guide offers a comprehensive technical overview of its properties, potential synthesis, applications, and safety considerations, grounded in the analysis of its structural components and data from analogous compounds.
Physicochemical and Spectroscopic Profile
Understanding the fundamental physical and chemical characteristics of a compound is the cornerstone of its application in research. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure.
Core Physicochemical Properties
The primary molecular attributes are summarized below. These values are crucial for stoichiometric calculations, solution preparation, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1154322-34-5 | - |
| Molecular Formula | C₁₃H₁₂BrNOS | [1] |
| Molecular Weight | 310.21 g/mol | [1] |
| SMILES Code | O=C(NC(C1=CC=CS1)C)C2=CC=CC=C2Br | [1] |
| Appearance | Not specified (likely off-white to pale solid) | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; low solubility in water. | Inferred |
Predicted Spectroscopic Signature
Spectroscopic analysis is essential for structural confirmation and purity assessment. The following are the predicted key signals for 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide based on its functional groups.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments. Protons on the benzamide and thiophene rings would appear in the aromatic region (typically δ 7.0-8.0 ppm). The methine proton (CH) adjacent to the nitrogen would likely be a multiplet, coupled to the neighboring methyl and NH protons. The methyl group (CH₃) would present as a doublet, and the amide proton (NH) would appear as a broad singlet or a doublet, depending on coupling and solvent conditions.
-
¹³C NMR Spectroscopy: The carbon spectrum would show a characteristic signal for the amide carbonyl carbon (C=O) around 165-170 ppm. Multiple signals would be present in the aromatic region (δ 120-140 ppm) for the carbons of the benzene and thiophene rings. The aliphatic carbons (CH and CH₃) would resonate in the upfield region of the spectrum.
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Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[2] Expected characteristic absorption bands include:
-
N-H stretch: A medium to sharp band around 3300 cm⁻¹ (amide).
-
C-H stretch (aromatic/aliphatic): Bands around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹.
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C=O stretch (amide I band): A strong, sharp absorption band in the region of 1650-1690 cm⁻¹.[2]
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N-H bend (amide II band): A band around 1550 cm⁻¹.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a compound containing one bromine atom. Fragmentation patterns would likely involve the cleavage of the amide bond.
Synthesis and Chemical Reactivity
While a specific, published synthesis for CAS 1154322-34-5 was not found, a logical and standard retrosynthetic approach involves an amidation reaction.
Proposed Synthetic Pathway
The most direct route is the coupling of 2-bromobenzoyl chloride with 1-(thiophen-2-yl)ethanamine. This is a classic Schotten-Baumann reaction, typically performed in the presence of a base to neutralize the HCl byproduct.
Caption: Proposed synthesis via amidation reaction.
Representative Synthetic Protocol
This protocol is a representative example based on standard laboratory procedures for amide synthesis.
Materials:
-
1-(thiophen-2-yl)ethanamine (1.0 eq)
-
2-Bromobenzoyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 1-(thiophen-2-yl)ethanamine and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 2-bromobenzoyl chloride dropwise to the stirred solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide.
Chemical Reactivity and Further Functionalization
The bromine atom on the phenyl ring is a key site for further chemical modification, making this compound a valuable intermediate. It can participate in various palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Heck Reaction: Reaction with alkenes to form C-C bonds.
These reactions allow for the elaboration of the core structure, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Potential Applications in Drug Discovery
The structural motifs within 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide are prevalent in many biologically active molecules. Benzamide derivatives, in general, exhibit a wide range of pharmacological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[3][4]
Kinase Inhibition in Oncology
A critical area of interest is kinase inhibition. Structurally related N-(thiophen-2-yl) benzamide derivatives have been identified as potent inhibitors of the BRAFV600E kinase.[5] This mutation is a key driver in approximately 50% of melanomas and other cancers, activating the MAPK signaling pathway and promoting malignant cell proliferation.[5] The target compound could serve as a scaffold for developing new BRAFV600E inhibitors.
Caption: Potential inhibition of the MAPK pathway.
Broader Pharmacological Potential
The combination of a thiophene ring and an amide or sulfonamide group is found in compounds with diverse biological effects. Thiophene-sulfonamide derivatives have shown promise as antibacterial agents.[6] Furthermore, the thioamide group, an isostere of the amide group, is increasingly utilized in drug design to modulate physicochemical properties and biological activity.[7] This suggests that the core scaffold of the title compound could be explored for a variety of therapeutic targets beyond oncology.
Safety, Handling, and Storage
As a laboratory chemical with uncharacterized toxicological properties, 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide must be handled with appropriate care. Safety data for structurally related benzamides indicate potential hazards.[8][9][10][11]
Hazard Identification
Based on analogous compounds, the following GHS classifications should be considered:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[8][10]
-
Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.[8][9][10][11]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.
Recommended Handling and PPE
| Precaution | Recommendation | Source |
| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood. | [12] |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. | [8][9] |
| Hygiene Practices | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | [8][11] |
| Spill Response | Avoid dust formation. Collect spills with an inert absorbent material and dispose of as hazardous waste. Ensure adequate ventilation. | [10] |
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] Keep away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][11]
Conclusion
2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide, CAS 1154322-34-5, represents a valuable molecular scaffold for chemical and pharmaceutical research. Its combination of a reactive bromine handle, a pharmacologically relevant thiophene ring, and a stable benzamide core provides a rich platform for synthetic elaboration and drug discovery. While specific experimental data on this compound is sparse, analysis of its structure and related molecules suggests significant potential, particularly in the development of kinase inhibitors for oncology. Prudent handling in accordance with established safety protocols is essential for its use in a research setting.
References
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Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Ahmad-Javed/414445885f812891d4e3415c483a37b3b3a6d953]([Link]
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Gharehbaghi, K., Grünberger, W., & Jayaram, H. N. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current medicinal chemistry, 9(7), 743–748. [Link]
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Li, L., et al. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. Bioorganic & medicinal chemistry letters, 23(8), 2442–2446. [Link]
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PubChem. 5-amino-2-bromo-N-thiophen-3-ylbenzenesulfonamide. [Link]
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The Royal Society of Chemistry. (2023). This journal is © The Royal Society of Chemistry 2023. [Link]
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ResearchGate. Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl.... [Link]
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SpectraBase. 2-Bromo-N-[2-(2-methyl-1H-indol-3-yl)-ethyl]-benzamide. [Link]
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Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC. [Link]
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EPA. 2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide Properties. [Link]
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Unlocking the potential of the thioamide group in drug design and development. PMC. [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
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Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC. [Link]
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